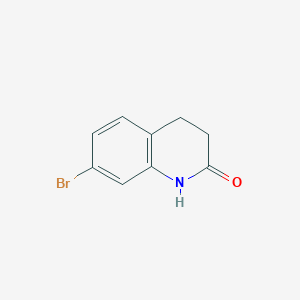

7-Bromo-3,4-dihydroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZXCJXCRWALSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650682 | |

| Record name | 7-Bromo-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14548-51-7 | |

| Record name | 7-Bromo-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 7-Bromo-3,4-dihydroquinolin-2(1H)-one, a valuable intermediate in pharmaceutical research and development. The described methodology focuses on a two-step approach commencing with the synthesis of the precursor molecule, 3-(3-bromophenyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target compound. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.

Core Synthesis Pathway

The principal route for the synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one involves two key transformations:

-

Synthesis of 3-(3-bromophenyl)propanoic acid: This precursor can be prepared via multiple synthetic routes. One common method involves the reaction of a 3-bromobenzyl halide with a malonic ester, followed by hydrolysis and decarboxylation.

-

Intramolecular Friedel-Crafts Acylation: The synthesized 3-(3-bromophenyl)propanoic acid undergoes a cyclization reaction in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), to form the desired 7-Bromo-3,4-dihydroquinolin-2(1H)-one.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the precursor and the final target molecule.

Step 1: Synthesis of 3-(3-bromophenyl)propanoic acid

This procedure is adapted from methodologies described for the synthesis of 3-(3-halogenophenyl)propionic acids.

Materials:

-

3-Bromobenzyl bromide

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution with stirring.

-

A solution of 3-bromobenzyl bromide in ethanol is then added dropwise to the reaction mixture.

-

The mixture is refluxed for 4-6 hours.

-

After cooling, the reaction mixture is poured into water and extracted with diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield diethyl 2-(3-bromobenzyl)malonate.

-

The crude diethyl 2-(3-bromobenzyl)malonate is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide for 3-4 hours.

-

The reaction mixture is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of 2-(3-bromobenzyl)malonic acid.

-

The resulting dicarboxylic acid is filtered, washed with cold water, and dried.

-

The dried 2-(3-bromobenzyl)malonic acid is then heated at 150-160 °C to effect decarboxylation, yielding crude 3-(3-bromophenyl)propanoic acid.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and heptane) to afford pure 3-(3-bromophenyl)propanoic acid.

Step 2: Synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one

This procedure is based on the general principle of intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.

Materials:

-

3-(3-bromophenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice water

-

Sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a thermometer, 3-(3-bromophenyl)propanoic acid is added to polyphosphoric acid.

-

The mixture is heated with stirring to a temperature of 80-100 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration and washed with cold water.

-

The crude product is then washed with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

The solid is again washed with water until the washings are neutral.

-

The crude 7-Bromo-3,4-dihydroquinolin-2(1H)-one is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

The following tables summarize the key quantitative data for the synthesis pathway.

Table 1: Synthesis of 3-(3-bromophenyl)propanoic acid

| Parameter | Value | Reference |

| Starting Material | 3-Bromobenzyl bromide, Diethyl malonate | Generic Method |

| Key Reagents | Sodium ethoxide, Sodium hydroxide | Generic Method |

| Solvent | Ethanol | Generic Method |

| Reaction Temperature | Reflux, 150-160 °C (decarboxylation) | Generic Method |

| Reaction Time | 4-6 hours (alkylation), 3-4 hours (hydrolysis) | Generic Method |

| Yield | 70-80% (overall) | Estimated |

| Purity | >98% (after recrystallization) | Estimated |

Table 2: Synthesis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one

| Parameter | Value | Reference |

| Starting Material | 3-(3-bromophenyl)propanoic acid | General Friedel-Crafts |

| Key Reagent | Polyphosphoric acid (PPA) | [1][2] |

| Solvent | None (PPA acts as solvent and catalyst) | [1][2] |

| Reaction Temperature | 80-100 °C | [1][2] |

| Reaction Time | 2-4 hours | [1][2] |

| Yield | 60-75% | Estimated |

| Purity | >97% (after purification) | Estimated |

Mandatory Visualization

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Caption: Overall synthesis pathway for 7-Bromo-3,4-dihydroquinolin-2(1H)-one.

Caption: Experimental workflow for the cyclization step.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound with potential applications as a building block in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a summary of the available physicochemical data for 7-Bromo-3,4-dihydroquinolin-2(1H)-one, outlines standard experimental protocols for the determination of key properties, and presents a general workflow for its characterization.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₉H₈BrNO | - |

| Molecular Weight | 226.07 g/mol | - |

| Melting Point | Data not available | - |

| Boiling Point | 359.1 ± 42.0 °C (Predicted) | [1] |

| Density | 1.559 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP | 2.4474 (Predicted) | [2] |

Experimental Protocols for Physicochemical Characterization

Detailed and validated experimental protocols are crucial for obtaining reliable physicochemical data. The following sections describe standard methodologies for determining the key properties of a solid compound like 7-Bromo-3,4-dihydroquinolin-2(1H)-one.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the solid melts to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is dry and finely powdered using a mortar and pestle.

-

Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

Solubility Determination (Shake-Flask Method)

Solubility data is essential for designing formulations and understanding a compound's behavior in biological systems.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a specific temperature. The concentration of the dissolved solute in the saturated solution is then determined.

Apparatus:

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of 7-Bromo-3,4-dihydroquinolin-2(1H)-one to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the ionization state of a compound at a given pH.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of HCl and NaOH

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a known amount of 7-Bromo-3,4-dihydroquinolin-2(1H)-one and dissolve it in a suitable solvent (e.g., a co-solvent system like water/methanol if solubility in water is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of 0.1 M NaOH (if the compound is acidic) or 0.1 M HCl (if the compound is basic), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical method for concentration determination (e.g., HPLC, UV-Vis)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Prepare pre-saturated n-octanol and water by shaking them together and allowing the phases to separate.

-

Dissolve a known amount of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in either the n-octanol or water phase.

-

Add a known volume of the second immiscible phase to a separatory funnel or vial.

-

Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully sample a known volume from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].

-

The LogP is then calculated as log₁₀(P).

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a synthesized compound such as 7-Bromo-3,4-dihydroquinolin-2(1H)-one.

Caption: General workflow for the synthesis and physicochemical characterization of a chemical compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information to suggest the involvement of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in specific biological signaling pathways. Its primary role appears to be that of a synthetic intermediate for the creation of more complex molecules that may possess biological activity. Further research and biological screening would be necessary to elucidate any potential pharmacological effects and associated mechanisms of action.

Conclusion

This technical guide provides a consolidated overview of the available physicochemical properties of 7-Bromo-3,4-dihydroquinolin-2(1H)-one. While some fundamental data have been reported or predicted, there remains a need for comprehensive experimental determination of key parameters such as melting point, solubility, and pKa to fully characterize this compound for its potential applications in research and development. The outlined experimental protocols provide a framework for obtaining this critical information.

References

An In-depth Technical Guide to 7-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 14548-51-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a dihydroquinolinone core with a bromine substituent, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of pharmaceutical agents.

Chemical and Physical Properties

7-Bromo-3,4-dihydroquinolin-2(1H)-one is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 14548-51-7 | [1][2] |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| Synonyms | 7-Bromo-1,2,3,4-tetrahydro-2-oxoquinoline | [2] |

| Predicted Boiling Point | 359.1 ± 42.0 °C | [2] |

| Predicted Density | 1.559 ± 0.06 g/cm³ | [2] |

| Storage | Sealed in a dry, room temperature environment. | [3] |

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol: Bromination of 3,4-dihydroquinolin-2(1H)-one

-

Materials:

-

3,4-dihydroquinolin-2(1H)-one

-

N-Bromosuccinimide (NBS)

-

Anhydrous Acetonitrile (or another suitable aprotic solvent)

-

Inert gas (e.g., Argon or Nitrogen)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3,4-dihydroquinolin-2(1H)-one in anhydrous acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the stirred solution. The addition should be portion-wise to control the reaction temperature.

-

Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then gradually warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 7-Bromo-3,4-dihydroquinolin-2(1H)-one.

-

Note: This is a generalized protocol and would require optimization for specific reaction conditions, including reaction time, temperature, and purification methods.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 7-Bromo-3,4-dihydroquinolin-2(1H)-one is not explicitly available in the searched literature. However, predicted data and data for structurally similar compounds can provide an estimation of the expected spectral characteristics.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons on the benzene ring, with splitting patterns influenced by the bromine substituent. Signals for the methylene protons at the C3 and C4 positions of the dihydroquinolinone ring would also be present, likely as multiplets. A broad singlet for the N-H proton would also be expected.

-

¹³C NMR: Resonances for the nine carbon atoms, including the carbonyl carbon, aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the two aliphatic carbons.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching vibration, the C=O (amide) stretching vibration, and C-H stretching and bending vibrations for both aromatic and aliphatic protons. The C-Br stretching vibration would also be present at a lower frequency.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed, along with a characteristic isotopic pattern (M+2) of similar intensity due to the presence of the bromine atom.

Applications in Drug Discovery and Development

The primary and most significant application of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is as a key intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole .

Aripiprazole is used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The synthesis of Aripiprazole involves the modification of the 7-position of the dihydroquinolinone core. While the direct precursor is often 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, the bromo-derivative can serve as a versatile starting material for introducing the necessary side chain via various cross-coupling reactions.

The logical workflow for the utilization of a related compound in the synthesis of Aripiprazole is depicted below.

Biological Activity

While the primary role of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is as a synthetic intermediate, the broader class of quinoline and dihydroquinolinone derivatives are known to exhibit a wide range of biological activities. Studies on various brominated quinoline compounds have suggested potential anticancer activities. However, specific biological screening data for 7-Bromo-3,4-dihydroquinolin-2(1H)-one is not extensively reported in the public domain. Its structural similarity to other bioactive molecules suggests that it could be a candidate for further investigation in drug discovery programs.

Safety and Handling

Detailed safety and handling information for 7-Bromo-3,4-dihydroquinolin-2(1H)-one is not fully available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

7-Bromo-3,4-dihydroquinolin-2(1H)-one is a valuable chemical intermediate with a significant, albeit indirect, role in the pharmaceutical industry, primarily through its connection to the synthesis of Aripiprazole. While detailed experimental data on its synthesis and spectroscopic properties are not widely published, its chemical structure and the known reactivity of related compounds provide a solid foundation for its use in synthetic chemistry. Further research into its own potential biological activities could open up new avenues for its application in drug discovery.

References

- 1. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | C13H16BrNO2 | CID 10542064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of 7-Bromo-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of 7-Bromo-3,4-dihydroquinolin-2(1H)-one, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on analyses of structurally similar compounds and established principles of spectroscopy. Detailed, generalized protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to guide researchers in the analytical characterization of this and related molecules. This guide is intended to serve as a valuable resource for scientists engaged in medicinal chemistry, process development, and quality control.

Chemical Structure and Properties

-

IUPAC Name: 7-Bromo-3,4-dihydroquinolin-2(1H)-one

-

CAS Number: 14548-51-7

-

Molecular Formula: C₉H₈BrNO

-

Molecular Weight: 226.07 g/mol

-

Appearance: Expected to be a white to off-white solid.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 7-Bromo-3,4-dihydroquinolin-2(1H)-one. These predictions are derived from spectral data of analogous compounds and computational models.

¹H NMR (Proton NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

| Protons | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) in Hz |

| H1 (NH) | 8.0 - 9.5 | br s | - |

| H5 | 7.2 - 7.4 | d | ~8.5 |

| H6 | 7.0 - 7.2 | dd | ~8.5, ~2.0 |

| H8 | 6.8 - 7.0 | d | ~2.0 |

| H3 | 2.9 - 3.1 | t | ~7.0 |

| H4 | 2.6 - 2.8 | t | ~7.0 |

Prediction based on a 400 MHz spectrometer with CDCl₃ as the solvent.

¹³C NMR (Carbon NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon Atom | Predicted Chemical Shift (δ) |

| C2 (C=O) | 170 - 175 |

| C9 | 138 - 142 |

| C5 | 128 - 132 |

| C7 | 125 - 129 |

| C6 | 120 - 124 |

| C10 | 115 - 119 |

| C8 | 110 - 114 |

| C3 | 30 - 35 |

| C4 | 25 - 30 |

Prediction based on a 100 MHz spectrometer with CDCl₃ as the solvent.

IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (Amide) | 1660 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

MS (Mass Spectrometry)

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 225/227 | Molecular ion peak with isotopic pattern for Bromine |

| [M-CO]⁺ | 197/199 | Loss of carbon monoxide |

| [M-Br]⁺ | 146 | Loss of Bromine |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 7-Bromo-3,4-dihydroquinolin-2(1H)-one.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans, a spectral width of 0 to 220 ppm, a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

For ESI, positive ion mode is typically used to observe the protonated molecule [M+H]⁺. For EI, the molecular ion [M]⁺ is expected.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like 7-Bromo-3,4-dihydroquinolin-2(1H)-one.

The Emerging Potential of 7-Bromo-3,4-dihydroquinolin-2(1H)-one: A Technical Overview for Drug Discovery Professionals

Introduction

The quinoline and quinolinone scaffolds are cornerstones in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The 3,4-dihydroquinolin-2(1H)-one core, in particular, represents a versatile template for the design and synthesis of novel drug candidates with a wide array of biological activities. This technical guide focuses on the potential biological significance of a specific derivative, 7-Bromo-3,4-dihydroquinolin-2(1H)-one. While direct and extensive biological studies on this specific molecule are not abundant in publicly available literature, its structural features and the activities of its close analogs suggest promising avenues for research and development, particularly in oncology. The bromine atom at the 7th position can enhance lipophilicity, potentially improving cell membrane permeability, and serves as a key functional group for further chemical modifications and the synthesis of more complex derivatives.[1] This document will provide an in-depth analysis of the potential biological activities of the 7-Bromo-3,4-dihydroquinolin-2(1H)-one scaffold by examining the established activities of its derivatives and related compounds.

Potential Biological Activities and Mechanisms of Action

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have demonstrated significant potential across several therapeutic areas. The primary areas of interest for derivatives of 7-Bromo-3,4-dihydroquinolin-2(1H)-one include anticancer and antifungal activities.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

A significant body of research has focused on quinolinone-based molecules as inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair.[2][3] PARP1, the most well-characterized member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and initiating a signaling cascade to recruit DNA repair machinery.[2][4]

Mechanism of Action: Synthetic Lethality

The therapeutic potential of PARP inhibitors is most pronounced in cancers with deficiencies in homologous recombination (HR), a major pathway for repairing double-strand breaks (DSBs).[2] This is often the case in tumors with mutations in the BRCA1 or BRCA2 genes. The inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during cell division, resulting in the formation of DSBs.[4] In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and ultimately, cell death.[3] This concept, where the simultaneous loss of two genes or pathways is lethal while the loss of either one alone is not, is known as synthetic lethality.[2][4]

dot

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 7-Bromo-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

As quantitative solubility data for 7-Bromo-3,4-dihydroquinolin-2(1H)-one is not publicly available, the following table is provided as a template for researchers to record their findings upon experimental determination.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method | Notes |

| Water | ||||||

| Ethanol | ||||||

| Methanol | ||||||

| DMSO | ||||||

| DMF | ||||||

| Acetone | ||||||

| Acetonitrile | ||||||

| Ethyl Acetate | ||||||

| Dichloromethane | ||||||

| PBS (pH 7.4) |

Experimental Protocols

The determination of a compound's solubility is a critical step in the drug discovery and development process. Low aqueous solubility can negatively impact a compound's absorption and bioavailability.[1] The "shake-flask" method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[2][3]

Thermodynamic Solubility Determination using the Shake-Flask Method

This protocol is adapted from established methodologies for determining the equilibrium solubility of a solid compound.[2][4]

Objective: To determine the thermodynamic equilibrium solubility of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in various solvents.

Materials:

-

7-Bromo-3,4-dihydroquinolin-2(1H)-one (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 7-Bromo-3,4-dihydroquinolin-2(1H)-one to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.[2]

-

It is important to use enough solid to be visible in the suspension after the equilibration period.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and the solvent.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.[2]

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of 7-Bromo-3,4-dihydroquinolin-2(1H)-one of known concentrations.

-

Determine the concentration of the compound in the saturated solution by comparing its analytical response to the calibration curve.

-

Kinetic Solubility Assay

For earlier stages of drug discovery where high-throughput screening is necessary, a kinetic solubility assay can be employed.[1] This method is faster but may overestimate the thermodynamic solubility as it can lead to the formation of supersaturated solutions.[2]

Procedure Outline:

-

Prepare a high-concentration stock solution of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in DMSO.[1]

-

Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS).[1]

-

Incubate the mixture for a shorter period (e.g., 1-2 hours) with shaking.[1]

-

Observe for precipitate formation.

-

Separate any precipitate by filtration or centrifugation.[1]

-

Measure the concentration of the compound remaining in the solution.[1]

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 7-Bromo-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its prevalence as a scaffold in various biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, conformational possibilities, and the experimental and computational methodologies employed for its characterization. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this guide synthesizes data from closely related analogs and computational modeling to present a robust model of its structural and conformational properties.

Molecular Structure

The molecular structure of 7-Bromo-3,4-dihydroquinolin-2(1H)-one consists of a bicyclic system where a benzene ring is fused to a dihydropyridinone ring. A bromine atom is substituted at the 7-position of the aromatic ring. The dihydro aspect of the name indicates that the pyridinone ring is partially saturated.

Core Scaffold: 3,4-Dihydroquinolin-2(1H)-one

The 3,4-dihydroquinolin-2(1H)-one core, also known as a hydrocarbostyril, is a key structural motif in numerous pharmacologically active compounds. This scaffold is recognized for its role in the development of therapeutics targeting a range of conditions, including neurological disorders. The dihydroquinolinone skeleton is a prevalent feature in molecules designed as inhibitors for various enzymes and receptors.

Bromine Substitution

The bromine atom at the 7-position significantly influences the electronic properties and potential intermolecular interactions of the molecule. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, can play a crucial role in the binding of this compound to biological targets.

Conformational Analysis

The conformational flexibility of 7-Bromo-3,4-dihydroquinolin-2(1H)-one arises from the non-aromatic, saturated portion of the dihydropyridinone ring. While direct experimental studies on the conformation of this specific molecule are limited, analysis of the closely related 1,2,3,4-tetrahydroquinoline provides valuable insights.

Computational studies and microwave spectroscopy of 1,2,3,4-tetrahydroquinoline have revealed the existence of multiple stable conformers.[1] These conformers are characterized by the puckering of the saturated ring. It is highly probable that the dihydropyridinone ring of 7-Bromo-3,4-dihydroquinolin-2(1H)-one adopts a similar set of conformations, likely existing as a mixture of twisted or envelope forms in solution. The energy barrier between these conformers is expected to be relatively low, allowing for rapid interconversion at room temperature.[1]

Predicted Conformational Isomers

Based on analogies to similar heterocyclic systems, the dihydropyridinone ring is expected to adopt non-planar conformations to relieve ring strain. The two most likely low-energy conformations would be a twist-chair or an envelope form. The exact preference and the energy difference between these conformers would require detailed computational modeling.

Quantitative Structural Data

In the absence of a crystal structure for 7-Bromo-3,4-dihydroquinolin-2(1H)-one, predicted and comparative data are summarized below. These values are derived from computational chemistry predictions and data from structurally related compounds.

| Parameter | Predicted/Comparative Value | Source/Method |

| Molecular Formula | C₉H₈BrNO | - |

| Molecular Weight | 226.07 g/mol | - |

| Boiling Point (Predicted) | 359.1 ± 42.0 °C | Computational Prediction[2] |

| Density (Predicted) | 1.559 ± 0.06 g/cm³ | Computational Prediction[2] |

| Topological Polar Surface Area | 29.1 Ų | Computational Prediction[3] |

| LogP (Predicted) | 2.4474 | Computational Prediction[3] |

Experimental Protocols

The characterization of 7-Bromo-3,4-dihydroquinolin-2(1H)-one and related compounds typically involves a combination of spectroscopic and analytical techniques.

Synthesis

The synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of N-arylpropiolamides or related precursors.

General Procedure for Synthesis of Dihydroquinolinones: A prevalent method for synthesizing the dihydroquinolinone scaffold is through the intramolecular cyclization of α,β-unsaturated N-arylamides.[4] This can be achieved via electrophilic, radical-initiated, or photochemical pathways.[4] For instance, a metal-catalyzed cyclization can be employed, where a suitable N-substituted aryl amide is treated with a catalyst to induce ring closure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for elucidating the molecular structure in solution.

-

¹H NMR: Provides information on the number and connectivity of protons. Chemical shifts and coupling constants would confirm the substitution pattern on the aromatic ring and the conformation of the dihydro-pyridinone ring.

-

¹³C NMR: Identifies the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): Used to establish detailed connectivity between protons and carbons, confirming the overall molecular structure.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern, which further confirms the molecular formula and structural components. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation. Although no public crystal structure is available for the title compound, this technique remains the gold standard for structural elucidation.

Computational Modeling

Density Functional Theory (DFT) and other quantum chemistry methods are powerful tools for predicting the geometry, conformational energies, and spectroscopic properties of molecules where experimental data is scarce.

Typical Computational Workflow:

-

Conformational Search: Identify all low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each conformer at a suitable level of theory (e.g., B3LYP/6-31G*).

-

Frequency Calculation: Confirm that the optimized structures are true minima on the potential energy surface and to calculate thermodynamic properties.

-

NMR Prediction: Calculate NMR chemical shifts to aid in the interpretation of experimental spectra.

Visualizations

Molecular Structure

Caption: 2D representation of 7-Bromo-3,4-dihydroquinolin-2(1H)-one.

General Experimental Workflow for Characterization

Caption: A typical experimental workflow for the synthesis and characterization of a novel compound.

Hypothetical Signaling Pathway Involvement

Given that 3,4-dihydroquinolin-2(1H)-one analogs have been investigated as potential VEGFR2 inhibitors, a hypothetical signaling pathway is presented.[5]

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway.

Conclusion

7-Bromo-3,4-dihydroquinolin-2(1H)-one is a molecule with significant potential in drug discovery, warranting detailed structural and conformational understanding. While experimental data on this specific compound is limited, a robust model of its properties can be constructed through the analysis of related compounds and computational chemistry. This guide provides a foundational understanding for researchers working with this and similar heterocyclic scaffolds, highlighting the key structural features and the methodologies required for their comprehensive characterization. Future work to obtain a single-crystal X-ray structure would be invaluable for validating the models presented herein and for facilitating structure-based drug design efforts.

References

- 1. Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. China 7-Bromo-3,4-dihydro-1H-quinolin-2-one 14548-51-7 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Handling of 7-Bromo-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and handling of 7-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS No. 14548-51-7), a key building block in medicinal chemistry and drug discovery. This document summarizes data from various commercial suppliers, outlines essential experimental protocols for its safe handling and use, and presents a logical workflow for supplier selection.

Commercial Supplier Overview

7-Bromo-3,4-dihydroquinolin-2(1H)-one is available from a range of chemical suppliers. The purity and available quantities vary, impacting its suitability for different research and development stages, from initial screening to larger-scale synthesis. Below is a comparative summary of offerings from several vendors.

Data Presentation: Supplier Comparison for 7-Bromo-3,4-dihydroquinolin-2(1H)-one

| Supplier | Purity | Available Quantities | Price (USD) | Notes |

| Aladdin Scientific | ≥97% | 1g | $49.87 | For professional manufacturing, research laboratories, and industrial or commercial usage only.[1] |

| Allschoolabs | 98% | Inquire for details | Inquire for details | Delivers worldwide.[2] |

| BLDpharm | Inquire for details | Inquire for details | Inquire for details | Offers online ordering with special offers.[3] |

| CP Lab Safety | ≥95% | 5g | Inquire for details | For professional manufacturing, research laboratories, and industrial or commercial usage only. |

| Keying Chemical | Inquire for details | 1g | Inquire for details | |

| Laibo Chem (via Orion Cientific) | Inquire for details | 25g | ~$1,400 (converted) | Price provided in BRL, subject to currency exchange rates. |

| Ambeed | Inquire for details | Inquire for details | Inquire for details | Provides analytical data such as NMR, HPLC, LC-MS, and UPLC.[4] |

Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and to inquire about bulk quantities.

Experimental Protocols: Handling and Storage

The safe and effective use of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in a laboratory setting necessitates adherence to proper handling and storage procedures. The following protocols are derived from safety data sheets (SDS) and general laboratory best practices.

2.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a NIOSH-approved respirator for dusts is recommended.

2.2. Handling

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

2.3. Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is room temperature.[1][5]

2.4. First Aid Measures

-

After Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

2.5. Disposal

-

Dispose of this chemical in accordance with all applicable local, state, and federal regulations.

-

Do not allow it to enter drains or waterways.

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for a chemical reagent is a critical step in research and development. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for selecting a commercial chemical supplier.

This guide provides a foundational understanding for sourcing and handling 7-Bromo-3,4-dihydroquinolin-2(1H)-one. Researchers are encouraged to consult the specific documentation provided by their chosen supplier for the most accurate and detailed information.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. Buy Online - 7-Bromo-3,4-dihydro-1H-quinolin-2-one - 98%, high purity , CAS No.14548-51-7 - We Deliver Worldwide [allschoolabs.com]

- 3. 14548-51-7|7-Bromo-3,4-dihydroquinolin-2(1H)-one|BLD Pharm [bldpharm.com]

- 4. 14548-51-7 | 7-Bromo-3,4-dihydroquinolin-2(1H)-one | Bromides | Ambeed.com [ambeed.com]

- 5. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Reactivity and Stability of 7-Bromo-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3,4-dihydroquinolin-2(1H)-one is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a dihydroquinolinone core with a bromine substituent at the 7-position, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The bromine atom serves as a key functional handle for various cross-coupling and substitution reactions, allowing for the introduction of diverse functionalities and the construction of compound libraries for biological screening. This technical guide provides a comprehensive overview of the reactivity and stability of 7-Bromo-3,4-dihydroquinolin-2(1H)-one, including key experimental protocols and physical and spectroscopic data.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is presented in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 14548-51-7 | [1] |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | 359.1 ± 42.0 °C (Predicted) | [2] |

| Density | 1.559 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for structure elucidation. For 7-Bromo-3,4-dihydroquinolin-2(1H)-one, the expected ¹H NMR spectrum would show characteristic signals for the aromatic protons, as well as the methylene protons of the dihydroquinolinone ring system. The chemical shifts and coupling constants of the aromatic protons would be influenced by the bromo substituent.[3]

Infrared (IR) Spectroscopy: The IR spectrum of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is expected to show characteristic absorption bands for the N-H stretching of the amide group (around 3200-3400 cm⁻¹), the C=O stretching of the lactam (around 1650-1680 cm⁻¹), and C-H stretching of the aromatic and aliphatic portions of the molecule. The C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 7-Bromo-3,4-dihydroquinolin-2(1H)-one would show a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M+ and M+2 peaks).[4]

Reactivity Profile

The reactivity of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is dominated by the presence of the bromine atom on the aromatic ring, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5] 7-Bromo-3,4-dihydroquinolin-2(1H)-one is a suitable precursor for such transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction can be used to introduce various aryl or vinyl substituents at the 7-position of the dihydroquinolinone core.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Materials:

-

7-Bromo-3,4-dihydroquinolin-2(1H)-one

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene)

-

-

Procedure:

-

To a reaction vessel, add 7-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[6]

-

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides. This reaction can be employed to introduce primary or secondary amine functionalities at the 7-position of the dihydroquinolinone scaffold.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Materials:

-

7-Bromo-3,4-dihydroquinolin-2(1H)-one

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

-

Procedure:

-

In an oven-dried Schlenk tube, combine 7-Bromo-3,4-dihydroquinolin-2(1H)-one (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the phosphine ligand (0.02-0.10 equiv).

-

Add the base (1.2-2.0 equiv).

-

Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

-

Add the anhydrous solvent, followed by the amine (1.1-1.5 equiv) via syringe.

-

Place the sealed tube in a preheated oil bath at the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.[7][8]

-

Stability Profile

The stability of 7-Bromo-3,4-dihydroquinolin-2(1H)-one is a critical factor for its storage and handling, as well as for its application in multi-step syntheses.

-

Thermal Stability: The predicted high boiling point suggests that the compound possesses good thermal stability under normal laboratory conditions. However, prolonged exposure to high temperatures, especially in the presence of catalysts or reactive reagents, could lead to degradation.

-

Chemical Stability: The dihydroquinolinone core is generally stable. The amide bond is relatively robust and not easily hydrolyzed under neutral conditions. However, under strong acidic or basic conditions, hydrolysis of the lactam ring could occur. The C-Br bond is stable under typical synthetic conditions but can be cleaved under reducing conditions or in the presence of strong organometallic reagents.

-

Photostability: Aromatic bromine compounds can be susceptible to photodecomposition. Therefore, it is advisable to store 7-Bromo-3,4-dihydroquinolin-2(1H)-one in a light-protected container.

Logical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and a general experimental workflow involving 7-Bromo-3,4-dihydroquinolin-2(1H)-one.

Caption: Key synthetic transformations of 7-Bromo-3,4-dihydroquinolin-2(1H)-one.

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

7-Bromo-3,4-dihydroquinolin-2(1H)-one is a valuable and reactive intermediate in organic synthesis, particularly for the construction of novel compounds with potential biological activity. Its primary reactivity lies in the palladium-catalyzed cross-coupling reactions at the 7-position, enabling the introduction of a wide array of substituents. The compound exhibits good stability under standard laboratory conditions, making it a reliable building block for complex synthetic endeavors. This guide provides researchers, scientists, and drug development professionals with the core information needed to effectively utilize 7-Bromo-3,4-dihydroquinolin-2(1H)-one in their research and development projects.

References

- 1. calpaclab.com [calpaclab.com]

- 2. China 7-Bromo-3,4-dihydro-1H-quinolin-2-one 14548-51-7 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

7-Bromo-3,4-dihydroquinolin-2(1H)-one: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the dihydroquinolinone class. While direct and extensive research on this specific molecule is limited, its structural similarity to other biologically active quinolinone derivatives positions it as a compound of significant interest, particularly as a synthetic intermediate and a potential scaffold for drug discovery. This technical guide provides a comprehensive review of the available literature concerning its synthesis, potential biological activities, and future research directions, drawing insights from closely related analogues.

Introduction

The quinolinone scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals. The introduction of a bromine substituent can significantly modulate the physicochemical and pharmacological properties of a molecule, often enhancing its potency and metabolic stability. 7-Bromo-3,4-dihydroquinolin-2(1H)-one, with its bromine atom at the 7-position of the dihydroquinolinone core, represents a key building block for the synthesis of more complex molecules. Its most notable application is as an intermediate in the synthesis of the atypical antipsychotic drug, Aripiprazole.[1] Furthermore, the broader class of brominated quinolinones has demonstrated promising potential in oncology and infectious disease research.

Synthesis and Characterization

While specific, detailed synthetic protocols for 7-Bromo-3,4-dihydroquinolin-2(1H)-one are not extensively published in peer-reviewed journals, its synthesis can be inferred from established methods for related dihydroquinolinones.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 7-Bromo-3,4-dihydroquinolin-2(1H)-one involves the cyclization of a suitable N-aryl-3-halopropionamide. This common strategy for dihydroquinolinone synthesis is adaptable to various substituted anilines.

Caption: Retrosynthetic analysis of 7-Bromo-3,4-dihydroquinolin-2(1H)-one.

Postulated Synthetic Protocol

Based on general methods for dihydroquinolinone synthesis, the following is a likely experimental protocol for the preparation of 7-Bromo-3,4-dihydroquinolin-2(1H)-one.

Step 1: Synthesis of N-(4-bromophenyl)-3-chloropropionamide

-

To a solution of 4-bromoaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere, add a base such as triethylamine or pyridine (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 3-chloropropionyl chloride (1.05 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-bromophenyl)-3-chloropropionamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Cyclization to 7-Bromo-3,4-dihydroquinolin-2(1H)-one

-

To a flask containing a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (2.0-3.0 eq), add N-(4-bromophenyl)-3-chloropropionamide (1.0 eq) under an inert atmosphere.

-

Heat the mixture, with stirring, to a temperature sufficient to initiate the cyclization reaction (typically 80-120 °C).

-

Maintain the temperature and monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice and water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude 7-Bromo-3,4-dihydroquinolin-2(1H)-one.

-

Purify the final product by recrystallization or column chromatography.

Caption: Postulated synthetic workflow for 7-Bromo-3,4-dihydroquinolin-2(1H)-one.

Potential Biological Activities

While specific biological data for 7-Bromo-3,4-dihydroquinolin-2(1H)-one is scarce, the activities of structurally similar brominated quinolinones provide a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of brominated quinoline and quinolinone derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

Table 1: Anticancer Activity of Selected Brominated Quinolinone Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound |

| 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | MCF-7 | 1.7 µg/mL | Doxorubicin |

| 6,8-dibromo-4(3H)quinazolinone derivative (IX) | MCF-7 | 1.8 µg/mL | Doxorubicin |

| 6,8-dibromo-4(3H)quinazolinone derivative (XIVd) | MCF-7 | 1.83 µg/mL | Doxorubicin |

| 6-Bromo quinazoline derivative (8a) | MCF-7 | 15.85 ± 3.32 | Erlotinib |

| 6-Bromo quinazoline derivative (8a) | SW480 | 17.85 ± 0.92 | Erlotinib |

| 6-bromo-5-nitroquinoline (4) | HT29 | Lower than 5-FU | 5-Fluorouracil |

Note: Data is compiled from various in vitro studies and is intended for comparative purposes. The specific activity of 7-Bromo-3,4-dihydroquinolin-2(1H)-one may vary.

The proposed mechanisms of action for the anticancer effects of quinolinone derivatives often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Caption: Potential anticancer mechanism of brominated quinolinones.

Antimicrobial Activity

The quinoline scaffold is a core component of several established antimicrobial drugs. The introduction of a bromine atom can enhance the antimicrobial properties of these molecules. While specific data for 7-Bromo-3,4-dihydroquinolin-2(1H)-one is not available, related compounds have shown activity against various pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Brominated Quinoline Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| 7-bromoquinoline-5,8-dione derivatives | Various bacteria and fungi | 800 - 1000 |

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. The activity of 7-Bromo-3,4-dihydroquinolin-2(1H)-one may differ.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of 7-Bromo-3,4-dihydroquinolin-2(1H)-one, standard in vitro assays would be employed.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of 7-Bromo-3,4-dihydroquinolin-2(1H)-one and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT assay to determine anticancer activity.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Future Directions and Conclusion

7-Bromo-3,4-dihydroquinolin-2(1H)-one is a valuable synthetic intermediate with significant, yet largely unexplored, potential as a lead compound in drug discovery. The available literature on related brominated quinolinones strongly suggests that this compound is likely to possess anticancer and antimicrobial properties.

Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a robust and high-yielding synthesis protocol for 7-Bromo-3,4-dihydroquinolin-2(1H)-one, along with its comprehensive spectroscopic characterization.

-

Systematic Biological Evaluation: A thorough investigation of its in vitro and in vivo anticancer and antimicrobial activities against a broad panel of cancer cell lines and pathogenic microorganisms.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which 7-Bromo-3,4-dihydroquinolin-2(1H)-one exerts its biological effects.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives to explore the SAR and optimize the potency and selectivity of this chemical scaffold.

References

Methodological & Application

Application Notes and Protocols: The Versatile Scaffold of 7-Bromo-3,4-dihydroquinolin-2(1H)-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3,4-dihydroquinolin-2(1H)-one is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its rigid, bicyclic core structure provides a valuable scaffold for the design and synthesis of novel therapeutic agents targeting a range of diseases. The presence of a bromine atom at the 7-position offers a convenient handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse compound libraries. This document provides an overview of the applications of this scaffold, detailed experimental protocols for the synthesis and evaluation of its derivatives, and a summary of their biological activities.

Key Applications in Drug Discovery

The 7-Bromo-3,4-dihydroquinolin-2(1H)-one scaffold has been instrumental in the development of compounds with diverse pharmacological activities, including:

-

Anticancer Agents: Derivatives of this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds often exert their activity through the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

-

Cholinesterase Inhibitors: Modification of the 7-bromo-3,4-dihydroquinolin-2(1H)-one core has led to the discovery of potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are key targets in the symptomatic treatment of Alzheimer's disease.

-

Dopamine Receptor Modulators: This scaffold is a key component in the synthesis of aripiprazole, an atypical antipsychotic drug. Aripiprazole's unique pharmacological profile as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors, highlights the potential of this chemical class in treating central nervous system disorders.[1][2][3]

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives synthesized from or related to the 7-bromo-3,4-dihydroquinolin-2(1H)-one scaffold.

Table 1: Anticancer Activity of Dihydroquinolinone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3c | H460 (Lung Carcinoma) | 4.9 ± 0.7 | [4] |

| A-431 (Skin Carcinoma) | 2.0 ± 0.9 | [4] | |

| HT-29 (Colon Adenocarcinoma) | 4.4 ± 1.3 | [4] | |

| DU145 (Prostate Carcinoma) | 12.0 ± 1.6 | [4] | |

| MCF7 (Breast Adenocarcinoma) | 14.6 ± 3.9 | [4] | |

| Compound 22 | MDA-MB-468 (Breast Cancer, NQO1-deficient) | 0.14 | [5] |

| MDA-MB-468-NQ16 (Breast Cancer, NQO1-rich) | 0.19 | [5] | |

| Compound 7g | NCI-H23 (Lung) | 0.420 | [6] |

| ACHN (Renal) | 0.856 | [6] | |

| MDA-MB-231 (Breast) | 1.19 | [6] | |

| PC-3 (Prostate) | 0.987 | [6] | |

| NUGC-3 (Gastric) | 0.765 | [6] | |

| HCT-15 (Colon) | 0.889 | [6] |

Table 2: Cholinesterase Inhibitory Activity of Quinolinone and Dihydroquinolinone Derivatives

| Compound ID | Enzyme | IC50 (µM) | Reference |

| QN8 | Human recombinant Acetylcholinesterase (hrAChE) | 0.29 ± 0.02 | [7] |

| Human recombinant Butyrylcholinesterase (hrBuChE) | 12.73 ± 0.45 | [7] | |

| QN9 | hrAChE | 1.35 ± 0.11 | [7] |

| hrBuChE | 25.41 ± 1.87 | [7] | |

| DQN7 | hrAChE | 2.18 ± 0.15 | [7] |

| hrBuChE | > 50 | [7] | |

| 21c | Acetylcholinesterase (AChE) | 0.56 | [8] |

| Butyrylcholinesterase (BuChE) | 2.3 | [8] | |

| 29a | Acetylcholinesterase (AChE) | 0.12 ± 0.02 | [8] |

| 32d | Acetylcholinesterase (AChE) | 0.069 | [8] |

| Butyrylcholinesterase (BuChE) | 1.35 | [8] |

Experimental Protocols

Synthesis of 7-Aryl-3,4-dihydroquinolin-2(1H)-one Derivatives via Suzuki-Miyaura Cross-Coupling